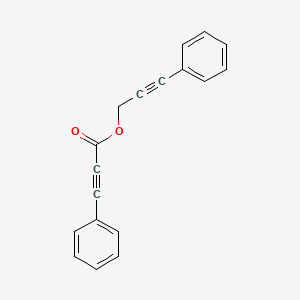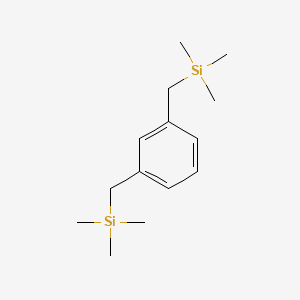
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) is an organosilicon compound with the molecular formula C14H26Si2 It is characterized by the presence of a phenylene group (a benzene ring) substituted with two methylene groups, each of which is further substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) typically involves the reaction of 1,3-bis(chloromethyl)benzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include silanol derivatives, reduced organic compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological assays.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism by which Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atoms in the compound have a high affinity for oxygen and other electronegative elements, allowing for the formation of strong, stable bonds. This property is exploited in various applications, from surface modification to the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (1,4-phenylenebis(methylene))bis(trimethyl-)
- Silane, (1,2-phenylenebis(methylene))bis(trimethyl-)
- Silane, (1,4-phenylenebis(oxy))bis(trimethyl-)
Uniqueness
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) is unique due to the specific positioning of the methylene groups on the phenylene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its 1,2- and 1,4- counterparts.
Propiedades
Número CAS |
18412-15-2 |
|---|---|
Fórmula molecular |
C14H26Si2 |
Peso molecular |
250.53 g/mol |
Nombre IUPAC |
trimethyl-[[3-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)11-13-8-7-9-14(10-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
Clave InChI |
GIMRYXTWKUXCFR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1=CC(=CC=C1)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


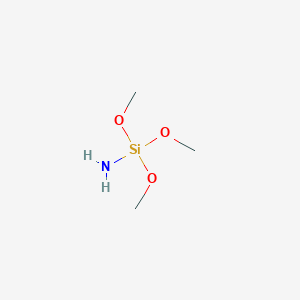
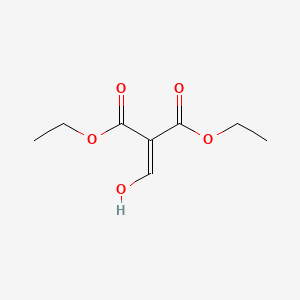

![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
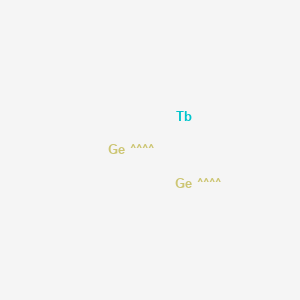
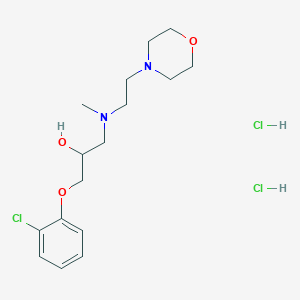

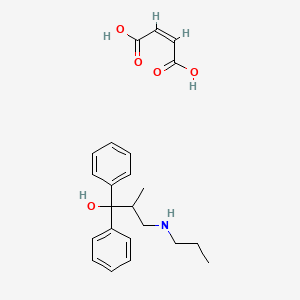

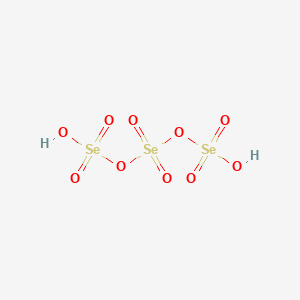
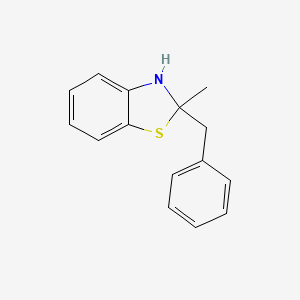
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)

